![molecular formula C19H21BrN2O3 B14614793 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-54-2](/img/structure/B14614793.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization-azocoupling reaction. This method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azocoupling: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety .
Chemical Reactions Analysis
4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromine atom in the propanoate group can be substituted with other nucleophiles.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a dye or staining agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways involved depend on the context of its application, such as its role as a dye or therapeutic agent .
Comparison with Similar Compounds
Similar compounds include other azo compounds with different substituents on the aromatic rings. For example:
4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Similar structure but with an ethoxy group instead of a butoxy group.
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate: Contains a methoxy group instead of a butoxy group.
These compounds share similar chemical properties but may differ in their reactivity and applications due to the different substituents .
Properties
CAS No. |
58586-54-2 |
|---|---|
Molecular Formula |
C19H21BrN2O3 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[4-[(4-butoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-3-14-24-17-8-4-15(5-9-17)21-22-16-6-10-18(11-7-16)25-19(23)12-13-20/h4-11H,2-3,12-14H2,1H3 |
InChI Key |
FZDMADQAPYSNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


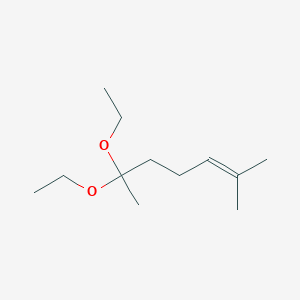
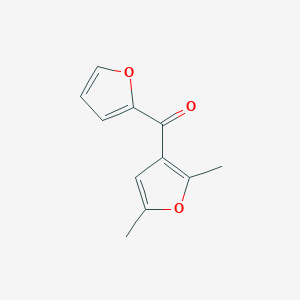
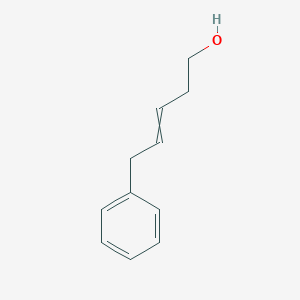
![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
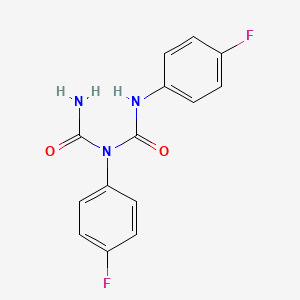


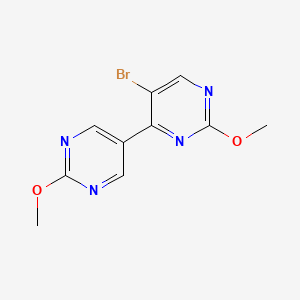
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)

![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
